1-[(4-Chlorophenyl)acetyl]indoline
Description
1-[(4-Chlorophenyl)acetyl]indoline is a halogenated indoline derivative with the molecular formula C₁₆H₁₄ClNO and a molecular weight of 271.75 g/mol (CAS: 1094501-18-4) . Its structure comprises an indoline core (a saturated bicyclic system with a five-membered ring fused to a benzene ring) substituted at the 1-position with a 4-chlorophenylacetyl group. This compound is of interest in medicinal and materials chemistry due to the versatility of the indoline scaffold and the electron-withdrawing effects of the chlorophenyl moiety, which may influence reactivity and biological activity.
Properties
Molecular Formula |
C16H14ClNO |
|---|---|
Molecular Weight |
271.74 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-1-(2,3-dihydroindol-1-yl)ethanone |
InChI |
InChI=1S/C16H14ClNO/c17-14-7-5-12(6-8-14)11-16(19)18-10-9-13-3-1-2-4-15(13)18/h1-8H,9-11H2 |
InChI Key |
JUHPKVVCWBVRQU-UHFFFAOYSA-N |
SMILES |
C1CN(C2=CC=CC=C21)C(=O)CC3=CC=C(C=C3)Cl |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Indoline Derivatives
Several indoline derivatives share structural similarities with 1-[(4-Chlorophenyl)acetyl]indoline, differing primarily in substituents (Table 1).
Table 1: Structural and Physicochemical Properties of Indoline Derivatives
Key Observations :
- Substitution with a smaller acyl group (e.g., 2-chloropropanoyl in 1-(2-Chloropropanoyl)indoline) reduces molecular weight and may alter metabolic stability or binding affinity .
Comparison with Indole Derivatives
Indoles (unsaturated analogs of indolines) with similar substituents exhibit distinct properties due to aromaticity.
Example :
- 1-(4-Chlorophenyl)-1H-indole (CAS: 167283-33-2) has the molecular formula C₁₄H₁₀ClN (227.69 g/mol) and a melting point of 64–66°C .
Halogen-Substituted Compounds with Cytotoxic Activity
While direct cytotoxic data for this compound are unavailable, structurally related halogenated compounds show varying biological effects:
- (E)-1-(4-Chlorophenyl)-3-p-tolyprop-2-en-1-one (IC₅₀ = 100 μg/mL) demonstrates moderate cytotoxicity against MCF7 cancer cells, whereas (E)-1-(3-bromophenyl)-3-(4-isopropylphenyl)prop-2-en-1-one (IC₅₀ = 100 μg/mL) shows similar potency .
- The chlorophenyl group is a common pharmacophore in cytotoxic agents, but activity depends on the core scaffold. For example, indoline derivatives may exhibit different binding modes compared to α,β-unsaturated ketones (e.g., chalcones) due to differences in electronic and steric profiles .
Computational and Spectroscopic Insights
DFT studies on chlorophenyl-containing compounds (e.g., 6,8-dichloro-2-(4-chlorophenyl)-4H-chromen-4-one ) highlight the utility of computational models in predicting electronic properties and reactivity . For this compound, similar analyses could elucidate:
- Electron distribution : The electron-withdrawing chlorine atom may polarize the acetyl group, affecting intermolecular interactions.
- Spectroscopic signatures : NMR and IR spectra would differ significantly from unsaturated indoles due to the saturated indoline ring .
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